molecular formula C7H13N5O B3331461 2-Hydroxy-4-isopropylamino-6-methylamino-1,3,5-triazine CAS No. 83656-31-9

2-Hydroxy-4-isopropylamino-6-methylamino-1,3,5-triazine

Cat. No.: B3331461
CAS No.: 83656-31-9
M. Wt: 183.21 g/mol
InChI Key: QGIJSTMRQUSXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-isopropylamino-6-methylamino-1,3,5-triazine is a chemical compound with the molecular formula C7H13N5O. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-isopropylamino-6-methylamino-1,3,5-triazine involves several steps:

    Reaction of Cyanuric Chloride with Isopropylamine: Cyanuric chloride reacts with isopropylamine under alkaline conditions to produce 2-chloro-4,6-diisopropylamino-1,3,5-triazine.

    Formation of Disulfide: This intermediate compound then reacts with sodium sulfide in a “thio-bridge” reaction to form a disulfide.

    Oxidation: The disulfide is oxidized in air with sodium hydroxide to form a sodium thiolate compound.

    Final Reaction: Finally, the sodium thiolate compound reacts with dimethyl sulfate to synthesize the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be adapted for large-scale production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-isopropylamino-6-methylamino-1,3,5-triazine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

    Substitution: It can undergo substitution reactions, particularly involving the amino groups.

Common Reagents and Conditions

    Oxidation: Sodium hydroxide and air are commonly used for oxidation reactions.

    Substitution: Various amines and alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized triazine derivatives.

Scientific Research Applications

2-Hydroxy-4-isopropylamino-6-methylamino-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-isopropylamino-6-methylamino-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with metabolic processes, leading to its observed effects. Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-isopropylamino-6-methylamino-1,3,5-triazine: This compound itself.

    4,6-Diisopropylamino-2-methylamino-1,3,5-triazine: A similar compound with different substituents.

    2-Chloro-4,6-diisopropylamino-1,3,5-triazine: An intermediate in the synthesis of the target compound.

Uniqueness

This compound is unique due to its specific substitution pattern and the resulting chemical properties.

Properties

IUPAC Name

4-(methylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O/c1-4(2)9-6-10-5(8-3)11-7(13)12-6/h4H,1-3H3,(H3,8,9,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIJSTMRQUSXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=O)N1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564514
Record name 4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83656-31-9
Record name 4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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